N-(4-fluorophenyl)-2-mercaptoacetamide
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Overview
Description
N-(4-fluorophenyl)-2-mercaptoacetamide is an organic compound that features a fluorophenyl group attached to a mercaptoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-mercaptoacetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with thiourea to yield the desired product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-mercaptoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a fluorophenyl group and has been studied for its antibacterial activity.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Known for its antimicrobial properties.
Uniqueness
N-(4-fluorophenyl)-2-mercaptoacetamide is unique due to its specific combination of a fluorophenyl group and a mercaptoacetamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDDWWIWBOYWSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CS)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351962 |
Source
|
Record name | N1-(4-fluorophenyl)-2-mercaptoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70453-50-8 |
Source
|
Record name | N1-(4-fluorophenyl)-2-mercaptoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-fluorophenyl)-2-sulfanylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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